Cholyl-lysyl-fluorescein (CLF) is a fluorescently-labeled bile acid analog specifically designed for investigating hepatobiliary transport and liver function. It consists of a cholic acid core, the most common primary bile acid in humans, covalently linked to a fluorescein molecule via a lysine spacer. This structure is engineered to mimic the physiological behavior of natural bile acids like cholylglycine, allowing it to serve as a reliable substrate for key hepatic uptake and efflux transporters. Its primary application is in cell-based and in vivo models to visualize and quantify bile acid dynamics, particularly for screening compounds that may cause drug-induced liver injury (DILI) by inhibiting these transport pathways.
Substituting Cholyl-lysyl-fluorescein (CLF) with simpler components like unconjugated fluorescein or a crude mixture of cholic acid and a dye is inadequate for reliable transport studies. The covalent linkage is critical, as free fluorescein shows minimal hepatic extraction and biliary excretion compared to CLF, demonstrating that transport is mediated by the bile acid moiety, not the fluorophore. Furthermore, the specific cholic acid structure and lysine linker are not arbitrary. Different bile acid cores (e.g., lithocholate vs. cholate) result in derivatives with distinct transport pathways and kinetics, making them non-interchangeable. CLF's properties are defined by this precise combination, which mimics endogenous bile salts and ensures recognition by specific transporters like OATP1B3 and ABCC2, a specificity that is lost with generic substitutes.
Cholyl-lysyl-fluorescein (CLF) is a high-affinity substrate for major transporters involved in hepatic clearance. In transfected cell lines, CLF showed a Michaelis-Menten constant (Km) of 4.6 µM for the uptake transporter OATP1B3 and 3.3 µM for the canalicular efflux transporter ABCC2 (MRP2). In contrast, CLF was not a substrate for the primary bile salt uptake transporter NTCP or the primary bile salt export pump ABCB11 (BSEP), defining its specific pathway. This transport profile is distinct from natural bile acids like taurocholate, which are primary substrates for NTCP and BSEP, making CLF a specific tool for probing the OATP/ABCC2 pathway.
| Evidence Dimension | Transporter Affinity (Km) |
| Target Compound Data | OATP1B3: 4.6 µM; ABCC2: 3.3 µM; ABCC3: 3.7 µM |
| Comparator Or Baseline | NTCP & ABCB11 (BSEP): No transport observed for CLF |
| Quantified Difference | Qualitative difference in transporter specificity compared to canonical bile acids. |
| Conditions | Uptake and efflux assays in CHO and Sf21 cells transfected with human transporters (OATP1B3, ABCC2, NTCP, ABCB11). |
This defined transporter specificity allows researchers to selectively assess the function and inhibition of the OATP1B3/ABCC2 pathway, which is critical for the clearance of many drugs and endogenous compounds.
The conjugation of cholic acid to fluorescein via a lysine linker dramatically improves its suitability for liver-specific studies. In bile-fistula rats, the cumulative biliary excretion of Cholyl-lysyl-fluorescein (CLF) over 20 minutes was 94.4%, a rate nearly identical to the natural bile acid [14C]cholylglycine (93.1%). In stark contrast, unconjugated fluorescein was excreted at a much lower rate of 34.8%. Similarly, single-pass hepatic extraction of CLF was 64.1%, comparable to cholylglycine (66.1%) but nearly four times higher than free fluorescein (16.5%).
| Evidence Dimension | Cumulative Biliary Excretion (% of injected dose in 20 min) |
| Target Compound Data | 94.4% |
| Comparator Or Baseline | Free Fluorescein: 34.8%; [14C]Cholylglycine: 93.1% |
| Quantified Difference | 2.7-fold higher biliary excretion than free fluorescein. |
| Conditions | In vivo study in bile-fistula Wistar rats under pentobarbital anesthesia. |
This evidence confirms that CLF's transport properties are governed by the bile acid structure, ensuring it functions as a valid probe for hepatobiliary pathways, unlike the free fluorophore which lacks liver specificity.
A key procurement advantage of Cholyl-lysyl-fluorescein (CLF) for in vivo liver function assessment is its negligible intestinal uptake, which prevents confounding effects from enterohepatic recirculation. Studies in mice demonstrated that the intestinal uptake of CLF was minimal when compared directly to taurocholate, a natural bile acid that undergoes significant reabsorption. This characteristic ensures that once CLF is excreted into the bile, its journey is essentially complete, meaning that plasma clearance measurements directly reflect hepatic uptake and biliary excretion without the complication of re-uptake from the gut.
| Evidence Dimension | Intestinal Uptake |
| Target Compound Data | Negligible |
| Comparator Or Baseline | Taurocholate: Significant uptake (positive control) |
| Quantified Difference | Qualitative difference; CLF avoids the significant reabsorption characteristic of natural bile acids. |
| Conditions | In vivo studies in mice. |
For in vivo diagnostic applications measuring liver function, the lack of enterohepatic circulation simplifies pharmacokinetic modeling and provides a clearer, more direct measurement of hepatic transport efficiency.
Ideal for use in sandwich-cultured hepatocytes or other polarized cell models to quantify the inhibition of bile acid efflux. Its high affinity for ABCC2/MRP2 makes it a sensitive probe for identifying xenobiotics that may cause cholestatic drug-induced liver injury by blocking this critical efflux pathway.
As a specific, high-affinity substrate for OATP1B3 but not NTCP, this compound is perfectly suited for characterizing the activity of OATP1B3 in transfected cell lines or primary hepatocytes. It enables clear differentiation of OATP1B3-mediated transport from that of other major hepatic uptake transporters.
The compound's strong hepatic targeting, rapid biliary excretion that mimics natural bile acids, and minimal enterohepatic circulation make it a suitable agent for in vivo diagnostic tests of liver function. Plasma clearance and biliary output can be directly correlated with hepatic transport efficiency.